Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-
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Overview
Description
Imidazo[1,2-a]pyrazin-8-amine, N-ethyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused bicyclic structure comprising an imidazole ring and a pyrazine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo[1,2-a]pyrazin-8-amine, N-ethyl- typically involves multistep reactions. One common method includes the condensation of 2-aminopyrazine with an appropriate aldehyde, followed by cyclization and subsequent N-ethylation. The reaction conditions often involve the use of solvents like ethanol or toluene and catalysts such as iodine or transition metals .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrazin-8-amine, N-ethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation and alkylation reactions are frequently performed using reagents like bromine or alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Bromine, alkyl halides
Major Products Formed
The major products formed from these reactions include various substituted derivatives of Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazo[1,2-a]pyrazin-8-amine, N-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and Alzheimer’s disease due to its ability to interact with specific molecular targets .
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of Imidazo[1,2-a]pyrazin-8-amine, N-ethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate biochemical pathways, leading to therapeutic effects. For example, it may inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain, which is beneficial in treating Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]pyrazine derivatives .
Uniqueness
Imidazo[1,2-a]pyrazin-8-amine, N-ethyl- stands out due to its unique fused bicyclic structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
CAS No. |
117718-90-8 |
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Molecular Formula |
C8H10N4 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
N-ethylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C8H10N4/c1-2-9-7-8-11-4-6-12(8)5-3-10-7/h3-6H,2H2,1H3,(H,9,10) |
InChI Key |
XXUGLAFDUQERSL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CN2C1=NC=C2 |
Origin of Product |
United States |
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